molecular formula C14H16N8O2S B10925220 methyl 1-{[(4-{[(E)-(1-ethyl-1H-pyrazol-3-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate

methyl 1-{[(4-{[(E)-(1-ethyl-1H-pyrazol-3-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate

Cat. No.: B10925220
M. Wt: 360.40 g/mol
InChI Key: ISHRYKRVYNFGRT-LZYBPNLTSA-N
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Description

METHYL 1-{[(4-{[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-{[(4-{[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the triazole moiety via azide-alkyne cycloaddition.
  • Functionalization of the pyrazole and triazole rings with appropriate substituents.
  • Final esterification to obtain the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

  • Use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
  • Scale-up of the reaction in batch or continuous flow reactors.
  • Purification of the final product through crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 1-{[(4-{[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Acidic or basic hydrolysis conditions can be used to convert the ester to a carboxylic acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of the carboxylic acid derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of METHYL 1-{[(4-{[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE depends on its specific biological target. Generally, pyrazole derivatives can interact with various molecular targets, including:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 1-{[(4-{[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE
  • METHYL 1-{[(4-{[(E)-1-(1-PROPYL-1H-PYRAZOL-3-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE

Uniqueness

METHYL 1-{[(4-{[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE is unique due to its specific substitution pattern on the pyrazole and triazole rings, which can influence its biological activity and chemical reactivity. The presence of the ethyl group and the specific arrangement of functional groups may confer distinct properties compared to similar compounds.

Properties

Molecular Formula

C14H16N8O2S

Molecular Weight

360.40 g/mol

IUPAC Name

methyl 1-[[4-[(E)-(1-ethylpyrazol-3-yl)methylideneamino]-1,2,4-triazol-3-yl]sulfanylmethyl]pyrazole-3-carboxylate

InChI

InChI=1S/C14H16N8O2S/c1-3-20-6-4-11(18-20)8-16-22-9-15-17-14(22)25-10-21-7-5-12(19-21)13(23)24-2/h4-9H,3,10H2,1-2H3/b16-8+

InChI Key

ISHRYKRVYNFGRT-LZYBPNLTSA-N

Isomeric SMILES

CCN1C=CC(=N1)/C=N/N2C=NN=C2SCN3C=CC(=N3)C(=O)OC

Canonical SMILES

CCN1C=CC(=N1)C=NN2C=NN=C2SCN3C=CC(=N3)C(=O)OC

Origin of Product

United States

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